7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid
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Overview
Description
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid is a complex organic compound with the molecular formula C11H16N4O4. It is a derivative of imidazo[1,5-a]pyrazine, a bicyclic structure that contains both imidazole and pyrazine rings. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid typically involves multiple steps:
Formation of the Imidazo[1,5-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as diamines and diketones.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the imidazo[1,5-a]pyrazine ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the Boc group.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of free amines.
Scientific Research Applications
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The Boc group can protect the amine during synthesis, preventing unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
- 7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid
- 5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid
Uniqueness
7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-5-carboxylic acid is unique due to its specific ring structure and the presence of both the Boc protecting group and the carboxylic acid functional group. This combination allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)14-5-8-4-13-7-15(8)9(6-14)10(16)17/h4,7,9H,5-6H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJCYZEZVBMBACS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(N2C=NC=C2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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